Ethyl 6-amino-2-methylnicotinate

Description

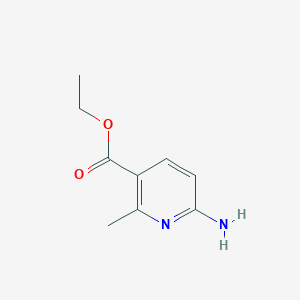

Ethyl 6-amino-2-methylnicotinate is a substituted nicotinic acid derivative featuring an amino group at the 6-position and a methyl group at the 2-position of the pyridine ring, with an ethyl ester at the 3-position.

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

ethyl 6-amino-2-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C9H12N2O2/c1-3-13-9(12)7-4-5-8(10)11-6(7)2/h4-5H,3H2,1-2H3,(H2,10,11) |

InChI Key |

IIZGJTIEKRWIIR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1)N)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ethyl 6-amino-2-methylnicotinate with structurally analogous compounds, focusing on substituent effects, physical properties, and synthesis yields.

Structural Isomers and Positional Analogs

- Ethyl 2-Amino-6-Methylnicotinate (CAS 70959-85-2) Structure: Amino at 2-position, methyl at 6-position. Key Differences: Positional isomerism significantly alters electronic properties. Synthesis: Prepared via Bohlmann–Rahtz cyclization with 54% yield, mp 141°C . Similarity Score: 0.97 (indicating high structural overlap but distinct reactivity) .

- Mthis compound (CID 55252884) Structure: Methyl ester instead of ethyl. Key Differences: Shorter alkyl chain reduces lipophilicity (logP likely lower than ethyl variant). Predicted collision cross-section (CCS) for [M+H]+ is 133.8 Ų, suggesting compact geometry . Applications: Methyl esters are often used in mass spectrometry studies due to lower molecular weight.

Substituted Nicotinates with Additional Functional Groups

- Ethyl 2-Amino-4-Ethyl-6-Methylnicotinate (12c) Structure: Ethyl substituent at 4-position. Physical Properties: mp 141°C, molecular formula C₁₁H₁₇N₂O₂.

Ethyl 2-Chloro-6-Methoxynicotinate (CAS 1233520-12-1)

- Ethyl 6-[(4-Chlorobenzyl)amino]-5-Cyano-2-Phenylnicotinate (477866-12-9) Structure: Cyano and aryl substituents enhance π-π stacking and dipole interactions. Applications: Such polyfunctional derivatives are explored as kinase inhibitors or antimicrobial agents .

Research Findings and Implications

- Synthetic Accessibility: Ethyl 2-amino-6-methylnicotinate derivatives are synthesized in moderate yields (~54%) via microwave-assisted methods, suggesting efficient scalability for the target compound .

- Substituent Effects: Positional Isomerism: Amino group placement (2 vs. 6) impacts hydrogen-bonding networks and melting points. Ester Groups: Ethyl esters improve lipophilicity over methyl, critical for drug penetration .

- Functionalization Potential: The amino group in this compound can undergo acylation or alkylation, enabling diversification into bioactive molecules, as seen in analogs like ethyl 6-[(4-chlorobenzyl)amino] derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.